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Compound of Interest

Compound Name:
3-

(Morpholinomethyl)benzaldehyde

Cat. No.: B1599462 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-
(Morpholinomethyl)benzaldehyde

Introduction
3-(Morpholinomethyl)benzaldehyde is a bifunctional organic molecule incorporating a

reactive aldehyde, a flexible morpholine ring, and a stable aromatic core. This unique

combination of functional groups makes it a valuable building block in medicinal chemistry and

materials science, particularly in the synthesis of complex heterocyclic systems and Schiff base

ligands. Accurate structural elucidation and purity assessment are paramount for its effective

application. This guide provides a comprehensive analysis of the key spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define

the structure of 3-(Morpholinomethyl)benzaldehyde. The interpretations herein are based on

established principles of spectroscopy and comparative analysis with related molecular

fragments, offering a robust framework for researchers in the field.

The molecular structure, with the systematic numbering used for spectral assignments in this

guide, is presented below.

Molecular Formula: C₁₂H₁₅NO₂

Molecular Weight: 205.26 g/mol
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CAS Number: 446866-83-7

Caption: Molecular structure of 3-(Morpholinomethyl)benzaldehyde with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules by

mapping the chemical environment of hydrogen atoms. The predicted spectrum of 3-
(Morpholinomethyl)benzaldehyde shows distinct signals for the aldehyde, aromatic, benzylic,

and morpholine protons.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-
(Morpholinomethyl)benzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or

dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters: Set the number of scans to 16 or 32 to ensure a good signal-to-

noise ratio. A standard pulse program for ¹H NMR is used.

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier

transformation, phase correction, and baseline correction. Integrate the signals to determine

the relative number of protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

H8 ~9.95 Singlet (s) 1H
Aldehyde proton

(-CHO)

H2, H4 ~7.75 - 7.85 Multiplet (m) 2H
Aromatic protons

ortho to -CHO

H5, H6 ~7.45 - 7.55 Multiplet (m) 2H
Aromatic protons

meta to -CHO

H7 ~3.55 Singlet (s) 2H
Benzylic protons

(-CH₂-N)

Hα, Hβ ~3.70 Triplet (t) 4H

Morpholine

protons (-N-CH₂-

CH₂-O-)

Hγ, Hδ ~2.45 Triplet (t) 4H

Morpholine

protons (-N-CH₂-

CH₂-O-)

Interpretation of the ¹H NMR Spectrum
Aldehyde Proton (H8): The proton of the aldehyde group is highly deshielded by the

anisotropic effect of the C=O double bond, causing it to resonate far downfield around δ 9.95

ppm.[1] Its lack of adjacent protons results in a sharp singlet.

Aromatic Protons (H2, H4, H5, H6): The four protons on the 1,3-disubstituted benzene ring

are expected to appear in the δ 7.45-7.85 ppm range. The electron-withdrawing aldehyde

group deshields the ortho (H2) and para (H4) protons more significantly than the meta

protons (H5, H6). This difference in electronic environment leads to complex splitting

patterns (multiplets) due to spin-spin coupling.

Benzylic Protons (H7): The two protons of the methylene bridge (-CH₂-) are adjacent to both

the aromatic ring and the nitrogen atom of the morpholine group. This environment places
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their signal around δ 3.55 ppm. They appear as a singlet as there are no neighboring protons

to couple with.

Morpholine Protons (Hα, Hβ, Hγ, Hδ): The morpholine ring contains two distinct sets of

methylene protons. The four protons (Hα, Hβ) adjacent to the oxygen atom are more

deshielded and appear as a triplet around δ 3.70 ppm. The four protons (Hγ, Hδ) adjacent to

the nitrogen atom are less deshielded, resonating as a triplet around δ 2.45 ppm. The triplet

pattern arises from coupling with the adjacent CH₂ group in the ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule.

Each unique carbon atom in 3-(Morpholinomethyl)benzaldehyde gives a distinct signal,

confirming the molecular framework.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure each unique

carbon appears as a singlet. A sufficient number of scans (e.g., 1024 or more) and a

relaxation delay are necessary due to the low natural abundance of ¹³C.

Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Predicted Chemical Shift (δ, ppm) Assignment

~192.0 C8 (Aldehyde C=O)

~137.0 C3 (Aromatic C-CHO)

~136.5 C1 (Aromatic C-CH₂N)

~134.0 C5 (Aromatic CH)

~129.5 C4, C6 (Aromatic CH)

~128.0 C2 (Aromatic CH)

~67.0 Cα, Cβ (Morpholine -CH₂-O)

~62.5 C7 (Benzylic -CH₂-)

~53.5 Cγ, Cδ (Morpholine -CH₂-N)

Interpretation of the ¹³C NMR Spectrum
Carbonyl Carbon (C8): The aldehyde carbonyl carbon is the most deshielded carbon in the

molecule, with a characteristic chemical shift around δ 192.0 ppm.[2]

Aromatic Carbons (C1-C6): The six aromatic carbons are expected between δ 128.0 and

137.0 ppm. The two carbons bearing substituents (C1 and C3) are quaternary and often

have lower intensity; their shifts are influenced by the electronic effects of the attached

groups. The remaining four protonated carbons (C2, C4, C5, C6) will appear as more intense

signals in this region.

Benzylic Carbon (C7): The benzylic carbon, situated between the aromatic ring and the

nitrogen, is predicted to resonate around δ 62.5 ppm.

Morpholine Carbons (Cα, Cβ, Cγ, Cδ): The carbons of the morpholine ring appear in the

aliphatic region. The two carbons adjacent to the electronegative oxygen atom (Cα, Cβ) are

deshielded and appear around δ 67.0 ppm. The two carbons adjacent to the nitrogen (Cγ,

Cδ) are found further upfield at approximately δ 53.5 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
Sample Preparation: Place a small amount of the neat compound (if liquid) or a solid sample

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition Parameters: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

Data Processing: The instrument software automatically processes the data to generate the

final transmittance or absorbance spectrum.

Predicted IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3050 Medium-Weak C-H Stretch Aromatic

~2950, ~2850 Medium C-H Stretch
Aliphatic (Morpholine,

-CH₂-)

~2820, ~2720 Weak
C-H Stretch (Fermi

doublet)
Aldehyde

~1705 Strong, Sharp C=O Stretch Aromatic Aldehyde

~1600, ~1480 Medium-Weak C=C Stretch Aromatic Ring

~1250 Medium C-N Stretch Aliphatic Amine

~1115 Strong C-O-C Stretch Ether (Morpholine)

Interpretation of the IR Spectrum
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Carbonyl Stretch: The most prominent peak in the spectrum is the strong, sharp absorption

around 1705 cm⁻¹, which is highly characteristic of the C=O stretching vibration of an

aromatic aldehyde.[3][4]

C-H Stretches: Aromatic C-H stretching vibrations appear as weaker bands just above 3000

cm⁻¹. Aliphatic C-H stretches from the morpholine and benzylic methylene groups are

observed as medium-intensity bands between 2850 and 2950 cm⁻¹. The characteristic,

albeit weak, Fermi doublet for the aldehyde C-H stretch is expected around 2820 and 2720

cm⁻¹.[3]

Ether and Amine Stretches: The morpholine ring gives rise to two key signals. A strong band

around 1115 cm⁻¹ corresponds to the C-O-C asymmetric stretching of the ether linkage. The

C-N stretching vibration is expected to produce a medium-intensity band around 1250 cm⁻¹.

Aromatic C=C Stretches: Absorptions of medium to weak intensity between 1480 and 1600

cm⁻¹ are indicative of the C=C bond vibrations within the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, which helps confirm the molecular structure.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or through a coupled liquid chromatography (LC) system.

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer technique like

Electrospray Ionization (ESI) to primarily observe the protonated molecular ion.

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or

time-of-flight (TOF).

Detection: The detector records the relative abundance of ions at each mass-to-charge (m/z)

ratio.

Predicted Mass Spectrometry Data (EI)
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m/z Predicted Fragment Ion Interpretation

205 [C₁₂H₁₅NO₂]⁺ Molecular Ion (M⁺)

204 [M - H]⁺ Loss of the aldehyde hydrogen

176 [M - CHO]⁺ Loss of the formyl radical

100 [C₅H₁₀NO]⁺
Base Peak, Morpholinomethyl

cation

77 [C₆H₅]⁺
Phenyl cation (from further

fragmentation)

Interpretation of the Mass Spectrum and Fragmentation
Pathway
The fragmentation of 3-(Morpholinomethyl)benzaldehyde under EI conditions is primarily

driven by the cleavage of the bonds at the benzylic position, which is the most labile site.

[C₁₂H₁₅NO₂]⁺˙
m/z = 205

(Molecular Ion)

[C₅H₁₀NO]⁺
m/z = 100

(Base Peak)

α-cleavage

[C₁₂H₁₄NO₂]⁺
m/z = 204

- H•

[C₁₁H₁₅NO]⁺
m/z = 176

- CHO•

[C₇H₆O]⁺˙
m/z = 118

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 3-(Morpholinomethyl)benzaldehyde.

Molecular Ion (m/z 205): The peak corresponding to the intact molecule minus one electron

will confirm the molecular weight of 205.

Base Peak (m/z 100): The most favorable fragmentation is the cleavage of the benzylic C-C

bond (alpha-cleavage relative to the nitrogen), resulting in the highly stable

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-body-img
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


morpholinomethyl cation ([CH₂=N(CH₂CH₂)₂O]⁺). This fragment is expected to be the most

abundant ion, making it the base peak.

Other Fragments: Loss of a hydrogen radical from the aldehyde group can produce a peak

at m/z 204. Loss of the entire formyl radical (-CHO) would lead to a fragment at m/z 176.

Further fragmentation of the aromatic portion could yield a phenyl cation at m/z 77, a

common fragment for benzene derivatives.[5]

Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic

profile for 3-(Morpholinomethyl)benzaldehyde. The aldehyde proton signal in ¹H NMR, the

carbonyl carbon signal in ¹³C NMR, the strong C=O stretch in IR, and the characteristic

fragmentation pattern in MS all serve as definitive markers for the compound's identity and

purity. This guide equips researchers with the foundational data and interpretive logic required

to confidently characterize this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis
interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]

2. nmr.oxinst.com [nmr.oxinst.com]

3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzaldehyde image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

4. researchgate.net [researchgate.net]

5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions
for analysis and identification of benzaldehyde image diagram doc brown's advanced organic
chemistry revision notes [docbrown.info]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.benchchem.com/product/b1599462?utm_src=pdf-body
https://www.benchchem.com/product/b1599462?utm_src=pdf-custom-synthesis
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://nmr.oxinst.com/assets/uploads/MagRes/App%20Detail%20Pages/Application%20Note%20-%20Analysis%20of%20the%20reduction%20product%20of%203-nitrobenzaldehyde-May-23.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.researchgate.net/figure/a-IR-spectra-of-benzaldehyde-at-different-concentrations-The-solvent-peak-at-1022-cm_fig4_237824261
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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morpholinomethyl-benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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